molecular formula C22H19N3O3S B11140151 (5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11140151
M. Wt: 405.5 g/mol
InChI Key: VAZBCZINXYWVER-ANMLQGLPSA-N
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Description

The compound (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 4-methoxycinnamaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final triazolothiazole product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its triazolothiazole core, which imparts specific biological activities and chemical reactivity not found in the similar compounds listed above.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19N3O3S/c1-3-28-18-7-5-4-6-16(18)14-19-21(26)25-22(29-19)23-20(24-25)13-10-15-8-11-17(27-2)12-9-15/h4-14H,3H2,1-2H3/b13-10+,19-14-

InChI Key

VAZBCZINXYWVER-ANMLQGLPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)OC)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)OC)S2

Origin of Product

United States

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